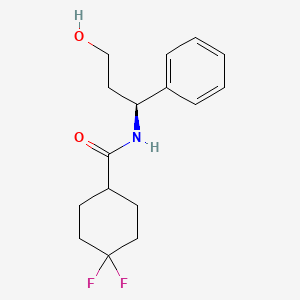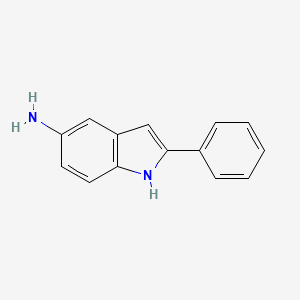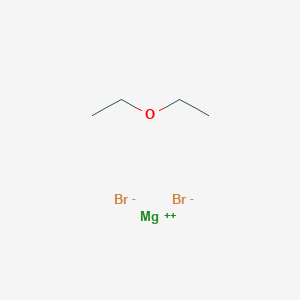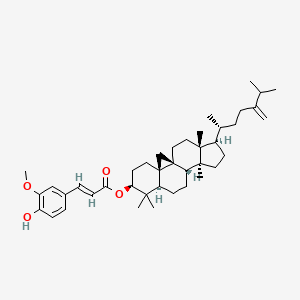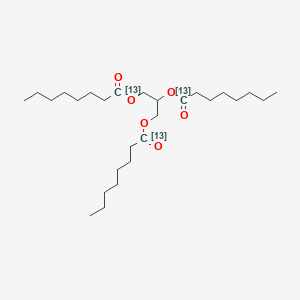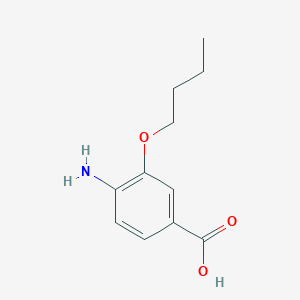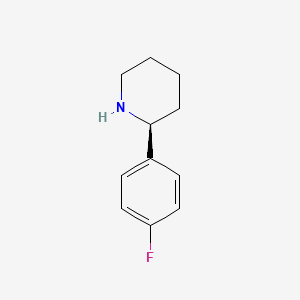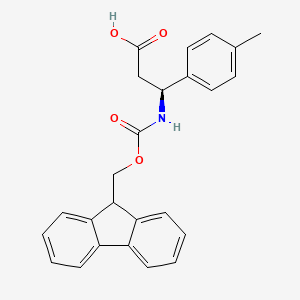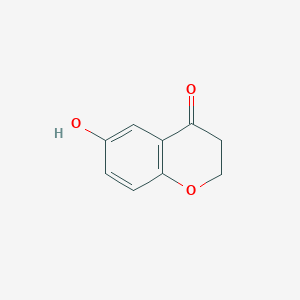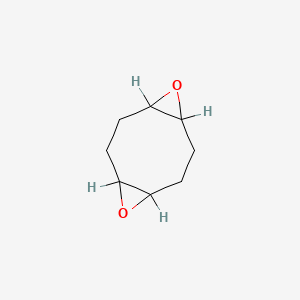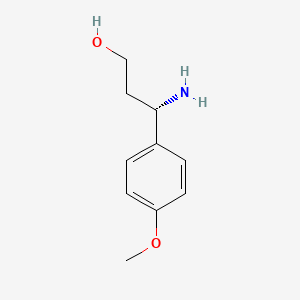![molecular formula C7H12Cl2O2Si B1588436 3-[Dichloro(methyl)silyl]propyl prop-2-enoate CAS No. 71550-63-5](/img/structure/B1588436.png)
3-[Dichloro(methyl)silyl]propyl prop-2-enoate
Overview
Description
3-[Dichloro(methyl)silyl]propyl prop-2-enoate, also known as 3-DCPPE, is a silyl ester of propanoic acid and a member of the organosilicon compounds family. It is an important intermediate in the synthesis of organosilicon compounds and has various applications in organic chemistry and polymer chemistry. 3-DCPPE has been studied extensively in recent years due to its unique properties and potential uses in a variety of scientific fields.
Scientific Research Applications
-
Functional Polysiloxanes Synthesis and Hydrophilic Applications
- Application Summary : This research involves the synthesis of functional polysiloxanes from functional dialkoxysilanes, which are obtained by reacting functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1-thiol .
- Methods : The synthesis involves a simple, efficient, and photoinitiated thiol–ene click reaction . The functional polysiloxanes show fluorescence properties, which are assumed to be generated from unconventional chromophores .
- Results : The functional polysiloxanes were successfully used for hydrophilic modification of a poly(styrene-b-butadiene-b-styrene) triblock copolymer . The modified material exhibits excellent hydrophilicity, which may be useful in biomedical fields .
-
Surface Chemistry of Silica Aerogels for Multipurpose Application
- Application Summary : This research explores the surface chemistry versatility of silica aerogels for various applications .
- Methods : The preparation of these materials involves using a combination of silanes, including hydrophobic moieties . The aerogels are used as adsorbents to capture heavy metals from wastewater by complexation .
- Results : The amine functionality in aerogels improves the rate capability of silica aerogels to remove carbon dioxide from gaseous streams or environments . Removal percentages of heavy metals reaching 90% were found for metal concentrations of environmental relevance .
Safety And Hazards
properties
IUPAC Name |
3-[dichloro(methyl)silyl]propyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl2O2Si/c1-3-7(10)11-5-4-6-12(2,8)9/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAQKTTVWCCNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCOC(=O)C=C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20992099 | |
| Record name | 3-[Dichloro(methyl)silyl]propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acryloxypropyl)methyldichlorosilane | |
CAS RN |
71550-63-5 | |
| Record name | 3-(Dichloromethylsilyl)propyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71550-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[Dichloro(methyl)silyl]propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

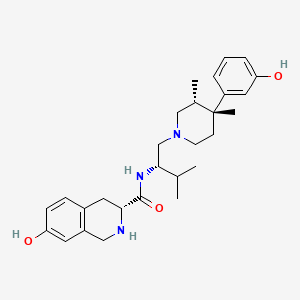
![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)
